molecular formula C18H36O2 B592404 Methyl Heptadecanoate-d3 CAS No. 209627-97-4

Methyl Heptadecanoate-d3

Cat. No. B592404
M. Wt: 287.502
InChI Key: HUEBIMLTDXKIPR-BMSJAHLVSA-N
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Description

Methyl Heptadecanoate-d3, also known as Heptadecanoic acid methyl ester or Methyl margarate, is a fatty acid methyl ester . It is a white, wax-like solid and is used as a substrate for lipoxygenase assay, an internal standard for the quantification of squalene, fatty acids (FA), and lipids . It is also used as a reference standard for precise separation of methyl esters of different fatty acids .


Molecular Structure Analysis

The linear formula of Methyl Heptadecanoate-d3 is CH3(CH2)15COOCH3 . Its molecular weight is 284.48 g/mol . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

Methyl Heptadecanoate-d3 is a powder or solid form . It has a boiling point of 152-153 °C/0.05 mmHg (lit.) and a melting point of 29.8-30.3 °C (lit.) . It is insoluble in water but soluble in alcohol and ether .

Scientific Research Applications

Myocardial Metabolism Imaging

Methyl heptadecanoate-d3 has been studied for its potential in myocardial metabolism imaging. Livni et al. (1982) explored the use of beta-methyl[1-11C]heptadecanoic acid as an indicator of myocardial metabolism for use with positron tomographs, showing remarkable uptake in canine hearts and differentiation of infarcted regions (Livni et al., 1982).

Metabolism in Perfused Rat Heart and Liver

The metabolism of beta-methyl-heptadecanoic acid was also investigated in perfused hearts and livers from rats by Fink et al. (1990). They found differences in the metabolism pathways between the heart and liver, providing insights into the compound's distribution and processing in different organs (Fink et al., 1990).

Synthesis and Chemical Properties

Tulloch (1977) detailed the synthesis of methyl 16-trideuteriohexadecanoate, which could be relevant to understanding the chemical properties and potential derivations of methyl heptadecanoate-d3 (Tulloch, 1977).

Potential in Cancer Research

In cancer research, Kandasamy et al. (2012) identified heptadecanoic acid, 16 methyl-, methyl ester, a compound related to methyl heptadecanoate-d3, as a dominant secondary metabolite from the fungus Trichoderma, showing potential in skin cancer protein inhibition (Kandasamy et al., 2012).

Biodiesel Research

In the context of biodiesel, Singh et al. (2013) discussed the estimation of ester content in biodiesel, which includes compounds like methyl heptadecanoate-d3. They emphasized the importance of response factor correction for accurate quantification (Singh et al., 2013).

Biochemical Analysis

Fosbrooke and Tamir (1968) described a method for preparing methyl esters from fatty acids, which can be applied to methyl heptadecanoate-d3 for serum triglyceride and non-esterified fatty acid composition analysis (Fosbrooke & Tamir, 1968).

properties

IUPAC Name

trideuteriomethyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBIMLTDXKIPR-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Heptadecanoate-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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